molecular formula C19H15NO4S2 B10815666 2-[[3-(4-Ethoxyphenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzoic acid

2-[[3-(4-Ethoxyphenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzoic acid

Cat. No.: B10815666
M. Wt: 385.5 g/mol
InChI Key: WJSJMOKDTWAYQO-UHFFFAOYSA-N
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Description

WAY-278530 is a chemical compound with the molecular formula C₁₉H₁₅NO₄S₂. It is known for its role as a Pin1 modulator, which has implications in various biological processes. The compound has a molecular weight of 385.46 g/mol and a boiling point of approximately 592.7°C at 760 mmHg .

Preparation Methods

The synthesis of WAY-278530 involves several steps, typically starting with the preparation of the core thiazolidinone structure. The synthetic route includes the following steps:

    Formation of Thiazolidinone Core: The initial step involves the reaction of an appropriate aldehyde with thiourea to form the thiazolidinone core.

    Substitution Reactions: Subsequent steps involve substitution reactions to introduce the ethoxyphenyl and benzoic acid groups.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Industrial production methods for WAY-278530 would likely involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

WAY-278530 undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone core.

    Reduction: Reduction reactions can also occur, especially at the carbonyl groups.

    Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic rings can be replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

WAY-278530 has several scientific research applications, including:

    Chemistry: It is used as a Pin1 modulator in studies related to protein folding and function.

    Biology: The compound is studied for its effects on cellular processes, particularly those involving protein-protein interactions.

    Medicine: WAY-278530 is investigated for its potential therapeutic applications in diseases where Pin1 plays a critical role, such as cancer and neurodegenerative disorders.

    Industry: The compound may have applications in the development of new pharmaceuticals and chemical probes.

Mechanism of Action

WAY-278530 exerts its effects by modulating the activity of Pin1, a peptidyl-prolyl cis-trans isomerase. Pin1 is involved in the regulation of protein function through its role in protein folding. WAY-278530 binds to Pin1 and inhibits its activity, leading to alterations in protein conformation and function. This modulation can affect various cellular pathways, including those related to cell cycle regulation and apoptosis.

Comparison with Similar Compounds

WAY-278530 can be compared with other Pin1 modulators, such as juglone and arsenic trioxide. While juglone is a natural compound with Pin1 inhibitory activity, WAY-278530 is a synthetic compound designed for higher specificity and potency. Arsenic trioxide, another Pin1 inhibitor, has broader biological effects and is used in the treatment of acute promyelocytic leukemia. WAY-278530’s uniqueness lies in its synthetic design, which allows for targeted modulation of Pin1 with potentially fewer off-target effects.

Similar compounds include:

    Juglone: A natural Pin1 inhibitor with broader biological activity.

    Arsenic Trioxide: A Pin1 inhibitor used in cancer therapy.

    KPT-6566: Another synthetic Pin1 inhibitor with distinct chemical properties.

Properties

Molecular Formula

C19H15NO4S2

Molecular Weight

385.5 g/mol

IUPAC Name

2-[[3-(4-ethoxyphenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzoic acid

InChI

InChI=1S/C19H15NO4S2/c1-2-24-14-9-7-13(8-10-14)20-17(21)16(26-19(20)25)11-12-5-3-4-6-15(12)18(22)23/h3-11H,2H2,1H3,(H,22,23)

InChI Key

WJSJMOKDTWAYQO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3C(=O)O)SC2=S

Origin of Product

United States

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